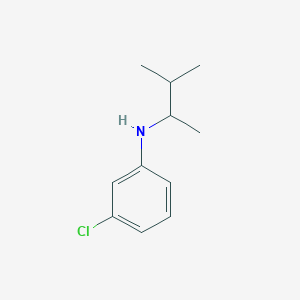

3-chloro-N-(3-methylbutan-2-yl)aniline

Description

3-Chloro-N-(3-methylbutan-2-yl)aniline (CAS: 1379106-89-4) is a halogenated aniline derivative featuring a chloro substituent at the 3-position of the aromatic ring and a branched aliphatic 3-methylbutan-2-ylamine group. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

3-chloro-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3 |

InChI Key |

QJRVQHADQOMOGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aromatic Substitution: The synthesis of 3-chloro-N-(3-methylbutan-2-yl)aniline typically involves the aromatic substitution of aniline. The process begins with the chlorination of aniline to introduce the chlorine atom at the meta position.

Alkylation: The next step involves the alkylation of the chlorinated aniline with 3-methylbutan-2-yl chloride under basic conditions. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: The industrial production of 3-chloro-N-(3-methylbutan-2-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-chloro-N-(3-methylbutan-2-yl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The chlorine atom in 3-chloro-N-(3-methylbutan-2-yl)aniline can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

Chemistry: 3-chloro-N-(3-methylbutan-2-yl)aniline is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of aniline derivatives.

Medicine: The compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In the industrial sector, 3-chloro-N-(3-methylbutan-2-yl)aniline is used in the production of dyes, pigments, and polymers. It is also employed as a stabilizer in the manufacturing of plastics and rubber.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent on the nitrogen atom and the position of the chlorine atom significantly influence physical and electronic properties. Key comparisons include:

Table 1: Comparative Properties of 3-Chloro-N-Substituted Anilines

*Calculated based on molecular formulas.

Key Observations:

- Aliphatic vs. Aromatic Substituents : Aliphatic substituents (e.g., 3-methylbutan-2-yl) generally increase hydrophobicity and steric bulk compared to aromatic or heterocyclic groups. For instance, 3-chloro-N-(3-methylbutan-2-yl)aniline is less polar than its benzylidene analogues like 3-CNMBA, affecting solubility and reactivity .

- Heterocyclic Modifications : Thiazole-containing analogs (e.g., 3-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline) introduce nitrogen and sulfur atoms, enabling coordination with metals or interaction with biological targets .

Structural and Electronic Insights from DFT Studies

- 3-CNMBA (Schiff Base) : Exhibited higher local softness at the chloro-substituted benzene ring, indicating nucleophilic attack susceptibility . In contrast, aliphatic substituents in the target compound may shield reactive sites, altering reaction pathways.

- Fluorinated Derivatives : The electron-withdrawing nature of fluorine in III.1.oo polarizes the molecule, enhancing interaction with biological targets or metal surfaces .

Biological Activity

3-Chloro-N-(3-methylbutan-2-yl)aniline is an organic compound characterized by a chlorine atom and a branched alkyl group attached to an aniline structure. Its molecular formula is CHClN, with a molecular weight of approximately 201.7 g/mol. The compound features a chloro substituent at the 3-position of the aniline ring, which significantly influences its biological activity and potential applications in medicinal chemistry and materials science .

Structural Features and Biological Activity

The unique structural characteristics of 3-chloro-N-(3-methylbutan-2-yl)aniline allow it to interact with various biological targets. The presence of the chlorine atom and the branched alkyl group enhances its chemical reactivity, potentially leading to diverse biological effects. Preliminary studies suggest that compounds with similar structures may exhibit:

- Antimicrobial properties : Compounds structurally related to 3-chloro-N-(3-methylbutan-2-yl)aniline have shown activity against various bacterial strains.

- Cytotoxic effects : Some derivatives have been investigated for their ability to induce apoptosis in cancer cell lines.

- Inhibition of enzymatic activity : These compounds may interfere with specific enzyme functions, which could be relevant for therapeutic applications .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloroaniline | CHClN | Simpler structure; lacks the branched alkyl group |

| N,N-Dimethyl-N-(3-methylbutan-2-yl)aniline | CHN | Contains dimethyl substituents affecting reactivity |

| 4-Chloro-N-(3-methylbutan-2-yl)aniline | CHClN | Chlorine at the para position alters electronic properties |

The complexity of its structure contributes to its potential applications in medicinal chemistry and material sciences, as it may exhibit specific reactivity not present in simpler or differently substituted analogs .

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial effects of several aniline derivatives, including 3-chloro-N-(3-methylbutan-2-yl)aniline. The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Cells : Research indicated that derivatives similar to 3-chloro-N-(3-methylbutan-2-yl)aniline exhibited cytotoxic effects on various cancer cell lines. In vitro assays revealed that certain concentrations led to a marked decrease in cell viability, indicating potential therapeutic applications in oncology .

- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes by this compound revealed promising results. The compound was shown to inhibit key metabolic enzymes relevant to cancer metabolism, suggesting a mechanism through which it could exert cytotoxic effects .

The mechanisms through which 3-chloro-N-(3-methylbutan-2-yl)aniline exerts its biological activity are still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound may bind to active sites on enzymes or receptors, altering their function.

- Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Gene Expression Modulation : Some studies suggest that these compounds can modulate gene expression related to cell cycle regulation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.